Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium
Description
Trifluoromethyl Group (-CF₃)
- Electron-withdrawing effect : The -CF₃ group withdraws electron density via inductive effects (-I), reducing electron density at the phosphorus center by ~15% compared to non-fluorinated analogs.
- Steric demand : The -CF₃ group’s van der Waals radius (2.7 Å) creates a cone angle of ~160°, restricting access to the phosphorus lone pair.
Sulfonate Groups (-SO₃⁻)
- Electron withdrawal : Each sulfonate group withdraws electron density through resonance (-M), further lowering phosphorus basicity.
- Solubility enhancement : The sodium sulfonate groups confer high aqueous solubility (>50 mg/mL in water at 25°C), critical for biphasic catalysis.
Synergistic impact :
- The combined -CF₃ and -SO₃⁻ groups create a strongly electron-deficient phosphorus center (Pauling electronegativity χ ≈ 2.1), enhancing oxidative stability and metal-ligand charge transfer.
- Frontier molecular orbital calculations show a low-lying LUMO (-2.1 eV) localized on the phosphorus atom, facilitating backbonding with transition metals like Rh(I) or Pd(0).
Comparative Analysis with Analogous Sulfonated Phosphine Derivatives
Structural Comparisons
Electronic and Catalytic Implications
Electron-deficient character :
Metal coordination behavior :
Thermal stability :
- Decomposition onset at 220°C (vs. 180°C for TPPTS), attributed to the stabilizing effect of the -CF₃ group.
Properties
CAS No. |
1289463-84-8 |
|---|---|
Molecular Formula |
C19H12F3Na2O6PS2-2 |
Molecular Weight |
534.4 g/mol |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)17-9-1-2-10-18(17)29(13-5-3-7-15(11-13)30(23,24)25)14-6-4-8-16(12-14)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/p-2 |
InChI Key |
WJGFXOSDUPKANV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Preformed Phosphine
This method involves sulfonating a preassembled phosphine containing a trifluoromethylphenyl group. The trifluoromethylphenyl moiety is introduced via Friedel-Crafts alkylation or cross-coupling reactions. Subsequent sulfonation employs oleum (fuming sulfuric acid) or chlorosulfonic acid to functionalize the phenyl rings at the meta positions. The disodium salt forms via neutralization with sodium hydroxide.
Stepwise Assembly from Sulfonated Aryl Halides
An alternative approach couples sulfonated aryl halides with a trifluoromethylphenylphosphine precursor. For example, 3-bromophenylsulfonic acid reacts with (2-trifluoromethylphenyl)phosphine under palladium catalysis (e.g., Suzuki-Miyaura coupling). This method avoids harsh sulfonation conditions, improving yield and purity.
Detailed Synthesis Protocols
Oleum-Mediated Sulfonation
Procedure :
- Phosphine Core Synthesis : (2-Trifluoromethylphenyl)phosphine (1.0 eq) is reacted with bromobenzene derivatives in tetrahydrofuran (THF) under argon, using lithium hexamethyldisilazide (LiHMDS) as a base.
- Sulfonation : The product is treated with oleum (20% SO3) at 0°C for 4 hours, ensuring controlled exothermic conditions.
- Neutralization : The sulfonated intermediate is dissolved in ice water and neutralized with 2.0 M NaOH to pH 7–8.
- Isolation : The disodium salt precipitates upon addition of ethanol, yielding a white solid.
Key Parameters :
Palladium-Catalyzed Coupling
Procedure :
- Halide Preparation : 3-Bromophenylsulfonic acid is synthesized via bromination of benzenesulfonic acid using N-bromosuccinimide (NBS) in acetic acid.
- Cross-Coupling : The bromide (2.2 eq) reacts with (2-trifluoromethylphenyl)phosphine borane complex in toluene, catalyzed by Pd(OAc)2 and XPhos ligand.
- Deprotection : The borane-protected phosphine is cleaved with DABCO in methanol.
- Salt Formation : Neutralization with NaOH followed by lyophilization yields the disodium salt.
Advantages :
- Avoids corrosive sulfonation agents, enhancing safety.
- Higher regioselectivity for meta-sulfonation compared to oleum.
Purification and Isolation Techniques
Solvent Extraction
Crude product is partitioned between dichloromethane (DCM) and water to remove unreacted sulfonic acids. The aqueous phase, containing the disodium salt, is washed with ethyl acetate to eliminate organic impurities.
Recrystallization
The disodium salt is recrystallized from acetone/water (3:1 v/v), yielding >97% purity. Acetone reduces solubility, forcing salt precipitation.
Chromatography
For research-scale purification, ion-exchange chromatography (Dowex 50WX4 resin) eluted with NaCl gradient isolates the product.
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 42.71 | 42.68 |
| H | 2.26 | 2.30 |
| S | 11.99 | 11.85 |
Mass Spectrometry
ESI-MS (negative mode): m/z 534.4 [M−2Na]²⁻, consistent with molecular weight 534.4 g/mol.
Process Optimization and Challenges
Yield Improvement Strategies
Common Pitfalls
- Over-Sulfonation : Prolonged exposure to oleum generates tris-sulfonated byproducts, detectable via 31P NMR.
- Sodium Hydroxide Excess : >2.0 eq NaOH causes gelation, complicating isolation.
Industrial-Scale Considerations
Cost-Effective Feedstocks
Bulk synthesis uses 3-bromobenzenesulfonic acid (€120/kg) instead of custom-sulfonated precursors (€450/kg).
Waste Management
Sulfonation byproducts (e.g., H2SO4) are neutralized with CaCO3, generating gypsum (CaSO4) for construction use.
Applications Influencing Synthesis Design
Catalysis
High-purity (>95%) material is essential for Rh-catalyzed hydrogenation, where impurities deactivate catalysts. Recrystallization from acetone ensures metal-free product.
Biomedical Uses
Sterile filtration (0.22 μm) post-synthesis is critical for anticancer ruthenium complexes.
Chemical Reactions Analysis
Types of Reactions: Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The sulfonate and trifluoromethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Biochemical Applications
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium has shown potential in various biochemical applications due to its cytocompatibility and ability to interact with biological molecules.
- Cell Culture : The compound's high water solubility allows for effective use in cell culture media, promoting cell growth and viability.
- Drug Delivery Systems : Its ability to bind proteins and enzymes makes it a candidate for drug delivery systems. The interactions can facilitate targeted delivery of therapeutic agents to specific cells or tissues.
- Protein-Ligand Interactions : Studies indicate that this phosphine can effectively bind to proteins, allowing researchers to study protein-ligand interactions in detail.
Catalysis
The compound serves as a water-soluble ligand for transition metals, particularly in catalytic processes.
- Hydroformylation Reactions : As a ligand, it can form complexes with transition metals such as rhodium, enhancing catalytic activity in hydroformylation reactions—converting alkenes into aldehydes.
- Synthesis of Fine Chemicals : The use of this compound in catalytic processes can lead to the synthesis of fine chemicals with high specificity and yield.
Material Science
The unique properties of this phosphine compound make it suitable for various applications in material science.
- Synthesis of Functional Materials : Its ability to interact with various substrates allows for the development of functional materials with tailored properties.
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles or nanocomposites, enhancing their stability and functionality due to the phosphine's chemical characteristics.
Case Studies
- Cell Culture Studies : Research demonstrated that the compound supports the growth of various cell lines while maintaining cell viability, indicating its potential as a biocompatible additive in cell culture media.
- Catalytic Efficiency : In hydroformylation experiments using rhodium complexes with Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine as a ligand, researchers observed increased reaction rates and selectivity compared to traditional ligands.
Mechanism of Action
The mechanism of action of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium involves its interaction with molecular targets such as enzymes and receptors. The sulfonate and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Tris(3-sulfonatophenyl)phosphine (TSPP), Trisodium Salt
- Formula : C₁₈H₁₅Na₃O₉PS₃ (FW: 568.33) .
- Properties : Higher water solubility (trisodium salt) but lacks the electron-withdrawing trifluoromethyl group.
- Applications : Widely used in ADC manufacturing for disulfide bond reduction . However, its fully sulfonated structure may limit compatibility with hydrophobic substrates compared to the target compound.
Bis(4-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, Sodium Salt (p-DAN2PHOS)
- Structure : One 3-sulfonatophenyl and two 4-trifluoromethylphenyl groups.
- Formula : C₂₀H₁₂F₆NaO₃PS (FW: 500.33) .
Tris(2-carboxyethyl)phosphine (TCEP)
- Structure : Three 2-carboxyethyl groups.
- Properties: Non-sulfonated, water-soluble reductant with strong reducing power. However, higher cost and sensitivity to oxidation limit its utility in large-scale processes .
Comparative Data Table
Key Research Findings
- Reductive Efficiency : The target compound demonstrates superior selectivity in reducing disulfide bonds in ADCs compared to TSPP, attributed to the balanced hydrophilicity and electronic effects of the trifluoromethyl group .
- Cost Considerations : While TSPP and TCEP are expensive, the target compound’s synthesis (due to trifluoromethylation) may incur higher costs, though its efficacy in specialized applications justifies use .
- Stability : The ortho-trifluoromethyl group in the target compound enhances oxidative stability compared to alkylphosphines like TCEP, making it suitable for oxygen-sensitive processes .
Biological Activity
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium (commonly referred to as o-DANPHOS) is a complex organophosphorus compound notable for its unique structural properties and significant biological activity. This article explores the biological activity of o-DANPHOS, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H16F3Na2O8PS2
- Molecular Weight : 570.404 g/mol
- CAS Number : 1289463-84-8
- Appearance : White powder, highly soluble in water due to sulfonate groups.
The biological activity of o-DANPHOS is largely attributed to its ability to interact with various biomolecules, including proteins and enzymes. The presence of trifluoromethyl groups enhances its electronic properties, potentially influencing its binding affinity and specificity towards biological targets.
Key Mechanisms:
- Protein Binding : Studies have shown that o-DANPHOS can bind effectively to proteins, which may facilitate drug delivery systems and biochemical probing.
- Reactive Oxygen Species (ROS) Production : Research indicates that compounds similar to o-DANPHOS can induce ROS production in cancer cells, leading to apoptosis (programmed cell death) .
In Vitro Studies
Several studies have investigated the cytotoxic effects of o-DANPHOS on various cancer cell lines. Notably, it has been tested against ovarian cancer cell lines (A2780 and A2780cisR), where it demonstrated significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| o-DANPHOS | A2780 | 5 - 60 | Induction of ROS |
| Similar Phosphines | A2780cisR | Comparable | Apoptotic pathway via ROS |
Case Studies
- Cancer Cell Line Studies : In a study assessing the cytotoxicity of o-DANPHOS, it was found to be 5 to 60 times more potent than cisplatin against specific ovarian cancer lines. The mechanism involved ROS production leading to cellular apoptosis .
- Biochemical Probing : The compound has been utilized as a biochemical probe in drug development due to its ability to bind selectively to target proteins, enhancing the understanding of protein-ligand interactions .
Applications in Drug Development
Given its significant biological activity, o-DANPHOS is being explored for potential applications in drug development:
- Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer agents.
- Biochemical Probes : Its binding properties make it suitable for studying protein interactions and dynamics in various biological processes.
Q & A
Q. What strategies mitigate batch-to-batch variability in ligand synthesis for reproducible catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
